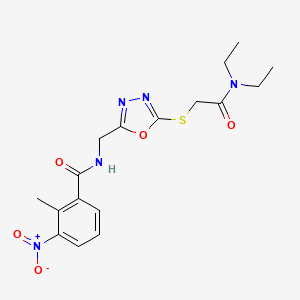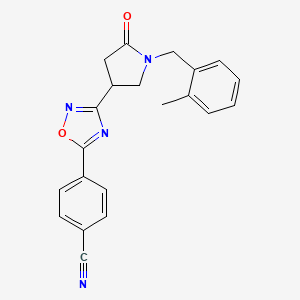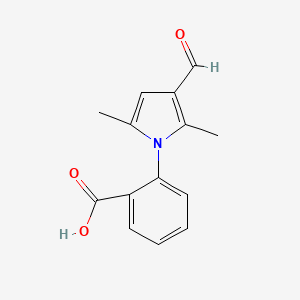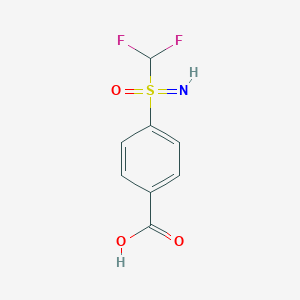![molecular formula C23H27ClN2O4 B2864319 5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide CAS No. 921810-00-6](/img/structure/B2864319.png)
5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and substituents. The benzamide portion of the molecule is likely to be planar due to the conjugation between the benzene ring and the amide group. The tetrahydrobenzo[b][1,4]oxazepin ring would likely adopt a puckered conformation to minimize ring strain .Scientific Research Applications
Receptor Antagonistic Properties
One significant application of derivatives similar to 5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide is their role as receptor antagonists. Compounds with a structure involving 5-chloro-2-methoxybenzamides have been synthesized and evaluated for their binding affinity to serotonin-3 (5-HT3) receptors. Some compounds in this category have shown high affinity and potent antagonistic activity against specific biological reactions, such as the von Bezold-Jarisch reflex in rats (Kuroita, Sakamori, & Kawakita, 1996).
Anticonvulsant and Sedative-Hypnotic Activities
Another application area is in the synthesis of compounds for anticonvulsant and sedative-hypnotic activities. Research shows that certain 4-chloro-N-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives, designed and synthesized for their anticonvulsant properties, have shown considerable activity in specific convulsion tests. Some of these compounds do not impair learning and memory under experimental conditions, making them potential candidates for therapeutic interventions (Faizi et al., 2017).
Fungicidal Applications
Compounds structurally related to 5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide have been developed for fungicidal applications. For instance, (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues have shown moderate to high activities against various phytopathogenic fungi, suggesting their potential as fungicidal candidates (Yang et al., 2017).
Cholesterol Biosynthesis Inhibition
Further, some derivatives in this chemical category have been studied for their inhibitory activities on cholesterol biosynthesis. For example, certain 4,1-benzoxazepine derivatives have demonstrated potent squalene synthase inhibitory activity, which is crucial in the cholesterol biosynthesis pathway (Miki et al., 2002).
Antimicrobial and Anticancer Properties
Additionally, these compounds have been explored for their antimicrobial and anticancer properties. For instance, some benzamide derivatives have shown significant antimicrobial activity against various bacterial strains, indicating their potential as therapeutic agents against bacterial infections (Desai, Rajpara, & Joshi, 2013). Moreover, structural analogs of these compounds have demonstrated antiproliferative effects on cancer cells, further highlighting their potential in cancer therapy (Kim et al., 2011).
properties
IUPAC Name |
5-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O4/c1-14(2)12-26-18-8-7-16(11-20(18)30-13-23(3,4)22(26)28)25-21(27)17-10-15(24)6-9-19(17)29-5/h6-11,14H,12-13H2,1-5H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNNGQFEUAYRPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

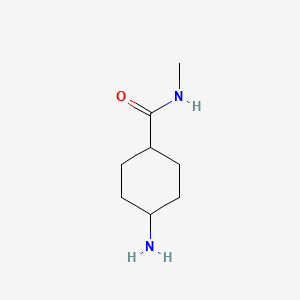
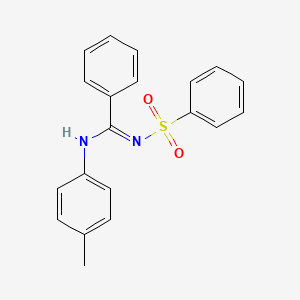
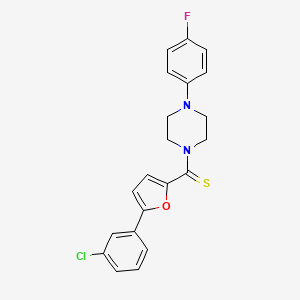

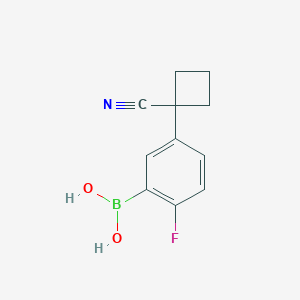
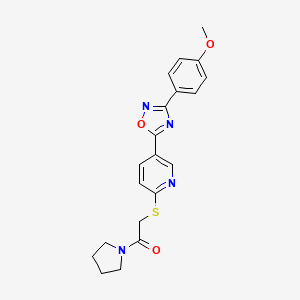
![4-[(2-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2864246.png)
![5-Chloro-2-[2-[(1-cyanocycloheptyl)amino]-2-oxoethoxy]benzamide](/img/structure/B2864250.png)
![8-(3-Nitrobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2864251.png)
